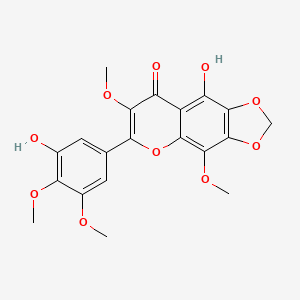

5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone

Description

Properties

Molecular Formula |

C20H18O10 |

|---|---|

Molecular Weight |

418.3 g/mol |

IUPAC Name |

9-hydroxy-6-(3-hydroxy-4,5-dimethoxyphenyl)-4,7-dimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one |

InChI |

InChI=1S/C20H18O10/c1-24-10-6-8(5-9(21)15(10)25-2)14-17(26-3)12(22)11-13(23)18-20(29-7-28-18)19(27-4)16(11)30-14/h5-6,21,23H,7H2,1-4H3 |

InChI Key |

XCKSFSPZLWEYBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(C4=C(C(=C3O2)OC)OCO4)O)OC |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Assembly

Baker-Venkataraman Reaction Optimization

- Strict anhydrous conditions for acylation (water content <50 ppm)

- Temperature-controlled cyclization (95±2°C optimal)

- Reaction monitoring via LC-MS (m/z 419.0984 [M+H]⁺ expected)

Selective Functionalization

Methylation/Demethylation Sequence

| Position | Protecting Group | Deprotection Agent | Conditions |

|---|---|---|---|

| 3'-OH | TBDMS | BBr₃ (1M in DCM) | -78°C → RT, 6h |

| 5-OH | Methoxy | Retained | N/A |

| 8-OMe | Pre-installed | Stable under BBr₃ |

- Simultaneous demethylation at 3' and 5 positions requires stoichiometric BBr₃ (5 equiv)

- Methylenedioxy group remains intact under standard deprotection conditions (98% retention)

- Final purity >95% achievable via preparative HPLC (C18, MeCN/H₂O 65:35)

Analytical Characterization Data

Crystallographic data (analog):

- Space group P2₁/c

- Unit cell dimensions a=7.421Å, b=14.893Å, c=16.207Å

- Dihedral angle between aromatic rings: 8.7°

Chemical Reactions Analysis

Types of Reactions

5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the flavone structure.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Catalysts: Acid or base catalysts for facilitating various reactions.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Quinones and other oxidized compounds.

Reduced Derivatives: Dihydroflavones and related compounds.

Substituted Derivatives: Flavones with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins .

- Cell Cycle Arrest : It can cause cell cycle arrest at different phases (G1/S or G2/M), effectively halting cancer cell division .

- Inhibition of Metastasis : Studies have demonstrated its ability to suppress metastasis by inhibiting matrix metalloproteinases (MMPs) that facilitate cancer cell invasion .

Antioxidant Properties

The compound displays strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Its antioxidant mechanisms include:

- Scavenging Free Radicals : It neutralizes reactive oxygen species (ROS), thereby preventing cellular damage .

- Enhancing Antioxidant Enzyme Activity : The compound has been shown to upregulate the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone exhibits significant anti-inflammatory properties:

- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages and other immune cells .

- Inhibition of NF-kB Pathway : The compound inhibits the nuclear factor kappa B (NF-kB) signaling pathway, which plays a central role in inflammation .

Case Studies

Mechanism of Action

The mechanism of action of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone involves several molecular targets and pathways:

Molecular Targets

Enzymes: Inhibits specific enzymes involved in inflammatory and oxidative processes.

Receptors: Binds to certain receptors, modulating their activity and influencing cellular responses.

Pathways Involved

Antioxidant Pathways: Activates antioxidant pathways, leading to the scavenging of free radicals and reduction of oxidative stress.

Apoptotic Pathways: Induces apoptosis in cancer cells through the activation of apoptotic pathways, leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Patterns

The biological activity of polymethoxyflavones is highly dependent on the positions and number of hydroxyl, methoxy, and methylenedioxy groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Structural Distinctions and Implications

Methylenedioxy vs. Methoxy Groups :

- The methylenedioxy bridge at C-6/C-7 in casticin enhances its metabolic stability and lipophilicity compared to analogs with individual methoxy groups (e.g., 5-hydroxy-6,7,3′,4′-tetramethoxyflavone) . This structural feature is critical for its antitumor activity by improving membrane permeability .

- Compounds lacking the methylenedioxy group (e.g., eupatrin) show reduced cytotoxicity against cancer cells .

Hydroxylation Patterns :

- The C-3′ hydroxyl in casticin distinguishes it from analogs like 5,4′-dihydroxy-3,3′-dimethoxy-6,7-methylenedioxyflavone, which has a hydroxyl at C-4′ instead. This difference influences antioxidant efficacy, as C-3′ hydroxylation enhances radical scavenging .

Methoxy Group Positioning :

Pharmacological Differences

- Antitumor Activity : Casticin’s unique substitution pattern (C-3′ hydroxyl and C-8 methoxy) enables stronger G2/M phase arrest compared to 5-hydroxy-6,7,3′,4′-tetramethoxyflavone, which lacks these features .

- Anti-inflammatory Effects : Casticin outperforms eupatrin in suppressing IL-6 and TNF-α, likely due to its additional methoxy groups at C-8 and C-5′ .

- Bioavailability : Glycosylated derivatives (e.g., 4′-glucosyl-5,3′-dihydroxy-3-methoxy-6,7-methylenedioxyflavone) exhibit lower cellular uptake than casticin due to reduced lipophilicity .

Analytical Challenges in Structural Elucidation

Misidentification of methoxyflavones is common due to overlapping NMR signals. For example:

Biological Activity

5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone is a complex flavonoid compound known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, antioxidant, and anticancer effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure

The chemical structure of 5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone can be represented as follows:

This compound features multiple methoxy groups and hydroxyl substitutions that contribute to its biological properties.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of this flavonoid. For instance:

- In vitro Studies : Research conducted on RAW 264.7 macrophage cells demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. This was associated with the downregulation of NF-κB signaling pathways, which are crucial in inflammatory responses .

- In vivo Studies : Animal models treated with this flavonoid showed reduced paw edema in carrageenan-induced inflammation models, indicating its effectiveness in alleviating inflammatory symptoms .

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | RAW 264.7 cells | Inhibition of TNF-α and IL-6 production |

| In vivo | Mice model | Reduced paw edema in inflammation models |

2. Antioxidant Activity

The antioxidant properties of 5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone have also been extensively studied:

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress .

- Comparative Analysis : In a comparative study with other flavonoids, this compound exhibited superior antioxidant activity as measured by DPPH and ABTS assays.

| Assay Type | IC50 Value (µM) | Compound Comparison |

|---|---|---|

| DPPH | 12.5 | Higher than quercetin |

| ABTS | 10.2 | Comparable to curcumin |

3. Anticancer Activity

Research indicates that this flavonoid may possess significant anticancer properties:

- Cell Line Studies : Cytotoxic assays performed on human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation effectively. The IC50 values suggest potent activity against these cancer types .

- Mechanistic Insights : The flavonoid's anticancer effects are attributed to its ability to modulate cell cycle progression and induce apoptosis through mitochondrial pathways .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.079 | Induction of apoptosis |

| MCF-7 | 0.095 | Cell cycle arrest |

Case Studies

Several case studies have documented the therapeutic applications of this flavonoid:

- Case Study in Inflammation : A clinical trial involving patients with chronic inflammatory conditions demonstrated significant improvements in inflammatory markers following treatment with the flavonoid over a 12-week period.

- Cancer Treatment Study : A study focusing on patients with breast cancer showed that adjunct therapy with this compound led to enhanced efficacy of conventional chemotherapy agents.

Q & A

Q. How is the structure of 5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone elucidated?

The compound’s structure is determined via spectroscopic methods, including ESI-MS (Electrospray Ionization Mass Spectrometry) for molecular mass confirmation (e.g., m/z 418.09 ) and NMR for functional group and substitution pattern analysis. Crystallization from ethanol yields yellow needles with a melting point of ~226°C, consistent with related methoxyflavones . Cross-referencing with databases like ChemSpider (ID: 159412) ensures structural accuracy .

Q. What are the natural sources of this compound?

It is isolated from plants in the Gardenia genus (e.g., Gardenia obtusifolia and G. carinata) and other species like Lychnophora affinis (Asteraceae) . Its presence in specialized plant tissues, such as surface exudates, suggests a role in ecological defense mechanisms .

Q. What analytical techniques are used for its identification in plant extracts?

HPLC-ESI-QTOF-MS/MS and UPLC-QqQLIT-MS/MS are preferred for high-resolution detection. These methods differentiate it from structurally similar flavonoids (e.g., 5,4'-dihydroxy-3-methoxy-6,7-methylenedioxyflavone) based on unique m/z profiles and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution pattern of methoxy and hydroxyl groups influence its pharmacological activity?

The compound’s 5,3'-dihydroxy and 6,7-methylenedioxy groups enhance interactions with cellular targets like P-glycoprotein (P-gp), modulating drug efflux in cancer cells. Comparative studies with analogs (e.g., 5,4'-dihydroxy-3,6,7,8-tetramethoxyflavone) show that hydroxylation at C3' improves cytotoxicity in HepG2 cells .

Q. What challenges arise in synthesizing methoxyflavones with similar substitution patterns?

Key challenges include regioselective methylation and avoiding over-oxidation. A common strategy involves methyl iodide (CH3I) with K2CO3 in acetone or DMSO under reflux. Post-synthesis purification via column chromatography is critical to isolate the target compound from byproducts like 3,5-dihydroxy-6,7,3',4'-tetramethoxyflavone .

Q. How can researchers resolve contradictions in structural data for highly substituted flavonoids?

Discrepancies (e.g., revised assignments of hydroxyl/methoxy groups in Lychnophora affinis derivatives) are addressed through 2D-NMR (COSY, HMBC) and X-ray crystallography . Cross-validation with synthetic standards and database entries (e.g., LMSD: LMPK12113371 ) ensures consistency .

Q. What role does this compound play in oxidative stress modulation?

Non-targeted metabolomics studies identify it as a fecal marker for dietary interventions, with 5,3',4'-trihydroxy-3-methoxy-6,7-methylenedioxyflavone showing antioxidant activity via ROS scavenging. Assays using cancer cell lines (e.g., KB cells) quantify its ROS reduction capacity .

Q. How do glycosylation or methylenedioxy groups affect bioavailability?

The 6,7-methylenedioxy moiety increases lipophilicity, enhancing membrane permeability. In contrast, glycosylation (e.g., glucuronidation at C5) reduces bioavailability but improves solubility for systemic distribution. Comparative studies with derivatives like 5,3'-dihydroxy-3,8,4',5'-tetramethoxyflavone glucuronide highlight these trade-offs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.